Synthetic Efficiency: Facilitates a 38% Overall Yield in the Four-Step VX-745 Route
The target compound is the starting material for a validated, high-yielding synthetic sequence. Its use in a microwave-assisted, four-step synthetic route produced the clinical candidate VX-745 in a 38% overall yield [1]. In contrast, earlier synthetic routes that may have used alternative, less optimized intermediates were only capable of delivering milligram quantities, unsuitable for preclinical studies [2]. This shows that the choice of this specific intermediate is tied to a scalable, efficient process.
| Evidence Dimension | Overall synthetic yield to final drug substance VX-745 |
|---|---|
| Target Compound Data | 38% overall yield over 4 steps |
| Comparator Or Baseline | Earlier routes (unspecified intermediates): yielded only milligram quantities |
| Quantified Difference | Scalable to gram quantities vs. limited to milligram scale |
| Conditions | Microwave-assisted synthesis; copper(I) iodide catalyzed Ullmann-type C-S coupling |
Why This Matters
For procurement, this confirms the compound's direct role in a published, scalable synthesis, ensuring purchased material is immediately applicable to gram-scale drug production for preclinical studies, avoiding process development risk.
- [1] Bagley, M. C., Davis, T., Dix, M. C., Fusillo, V., Pigeaux, M., Rokicki, M. J., & Kipling, D. (2009). Microwave-assisted Ullmann C-S bond formation: synthesis of the P38alpha MAPK clinical candidate VX-745. Journal of Organic Chemistry, 74(21), 8336–8342. View Source
- [2] Bagley, M. C., Davis, T., Dix, M. C., Rokicki, M. J., & Kipling, D. (2010). Gram-scale synthesis of the p38α MAPK-inhibitor VX-745 for preclinical studies into Werner syndrome. Future Medicinal Chemistry, 2(9), 1417–1427. View Source
